molecular formula C31H32N2O8 B150684 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 103285-22-9

1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B150684
CAS RN: 103285-22-9
M. Wt: 560.6 g/mol
InChI Key: MFDHAVFJDSRPKC-YXINZVNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H32N2O8 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of various organophosphorus compounds, demonstrating its role in the development of new chemical entities with potential antimicrobial properties. For instance, its derivatives have shown inhibitory effects against a range of microorganisms, highlighting its significance in medicinal chemistry (Younes, Mohamed, & Albayati, 2013).

Biological Applications

Research has explored its potential as a building block for creating compounds with biological activity. For example, derivatives synthesized from this compound have been evaluated for their anti-inflammatory, antimicrobial, and antifungal activities, suggesting its usefulness in discovering new therapeutic agents (Veeranna et al., 2022).

Materials Science

In the context of materials science, the compound has been involved in the synthesis of novel conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This application underlines its importance in the development of advanced materials for energy conversion and storage technologies (Hu et al., 2015).

Molecular Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and stability in various applications (Trilleras et al., 2009).

Optical and Nonlinear Optical Properties

Investigations into the optical and nonlinear optical properties of pyrimidine-based bis-uracil derivatives have revealed that these compounds, derived from the compound , exhibit significant potential for use in optical, nonlinear optical, and drug discovery applications. This highlights its role in the development of new materials for photonic technologies (Mohan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyluridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, is the RNA molecule . It is used in the synthesis of oligonucleotides , which are short DNA or RNA molecules .

Mode of Action

This compound is a synthetic precursor used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It interacts with its target by being incorporated into the growing oligonucleotide chain during synthesis .

Biochemical Pathways

The compound plays a crucial role in the nucleic acid synthesis pathway . It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

Pharmacokinetics

Its bioavailability is primarily determined by the efficiency of the synthetic process in which it is used .

Result of Action

The result of the action of this compound is the production of oligonucleotides . These oligonucleotides can be used in various research applications, including antiviral and anticancer studies .

Action Environment

The action of this compound is influenced by the conditions of the synthetic process, including temperature, pH, and the presence of other reactants. It should be stored under inert gas and avoid heat and moisture .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHAVFJDSRPKC-YXINZVNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452856
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

103285-22-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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